Due to its possession of multiple positively charged amine groups, N,N-Bis(3-aminopropyl)methylamine can act as a cationic electrolyte. This means it can conduct electricity when dissolved in a suitable solvent []. This property makes it relevant for research in areas like battery development and electrochemical studies [].
The presence of reactive amine groups makes N,N-Bis(3-aminopropyl)methylamine a valuable building block for polymer synthesis. It can be used as a cross-linking agent or a chain extender in the production of various polymers []. This research area explores its potential in developing materials with specific properties, like improved strength, flexibility, or resistance to heat and chemicals [].
N,N-Bis(3-aminopropyl)methylamine can be employed as a probe for determining the molecular weight of other molecules. This technique, known as the end-group titration method, utilizes the reaction between the amine groups of N,N-Bis(3-aminopropyl)methylamine and functional groups present on the target molecule []. By measuring the amount of N,N-Bis(3-aminopropyl)methylamine consumed in the reaction, the molecular weight of the target molecule can be calculated [].
N,N-Bis(3-aminopropyl)methylamine serves as a starting material for the synthesis of various other chemicals with diverse applications:
N,N-Bis(3-aminopropyl)methylamine is an organic compound with the chemical formula C₇H₁₉N₃ and a CAS number of 105-83-9. This compound consists of a central methylamine group bonded to two 3-aminopropyl chains. It is classified as a tertiary amine and is known for its high reactivity due to the presence of amino groups, which can participate in various
N,N-Bis(3-aminopropyl)methylamine is classified as a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.
These reactions highlight the compound's versatility as a building block in organic synthesis and materials science .
N,N-Bis(3-aminopropyl)methylamine exhibits significant biological activity, primarily due to its ability to interact with biological macromolecules. It has been studied for its potential as:
The synthesis of N,N-Bis(3-aminopropyl)methylamine typically involves the following methods:
These methods highlight the compound's accessibility for research and industrial applications .
N,N-Bis(3-aminopropyl)methylamine has several applications across various fields:
Studies on the interactions of N,N-Bis(3-aminopropyl)methylamine reveal its potential effects on biological systems:
Several compounds share structural similarities with N,N-Bis(3-aminopropyl)methylamine. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bis(3-aminopropyl)amine | C₆H₁₈N₂ | Lacks the methyl group; used in similar applications |
Tris(2-aminoethyl)amine | C₉H₂₄N₄ | Contains three aminoethyl groups; used as a chelating agent |
N-Methyl-1,3-propanediamine | C₅H₁₈N₂ | A simpler structure; less reactive than N,N-bis(3-amino) |
N,N-Bis(3-aminopropyl)methylamine is unique due to its combination of two 3-aminopropyl groups and a methyl group, providing enhanced reactivity and potential for diverse applications compared to these similar compounds .
BAPMA (CAS 105-83-9) was first reported in the mid-20th century as part of efforts to develop polyamine-based compounds for industrial applications. Early studies focused on its role in synthesizing surfactants and corrosion inhibitors. By the 1980s, its utility expanded into agrochemicals, particularly in pesticide formulations, where its amine groups facilitated interactions with organic acids. The 2000s saw a surge in interdisciplinary research, with BAPMA being leveraged in coordination chemistry for metal-organic frameworks and in polymer science as a cross-linking agent.
Contemporary studies emphasize:
BAPMA bridges multiple disciplines:
BAPMA is referenced under multiple synonyms, including:
Corrosive;Acute Toxic;Irritant